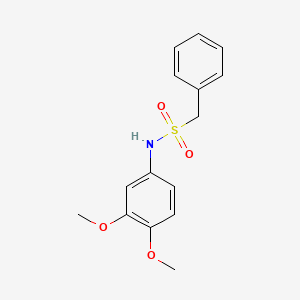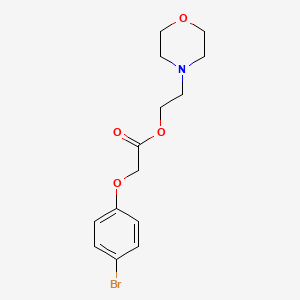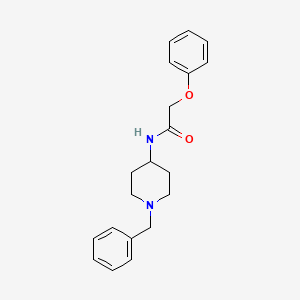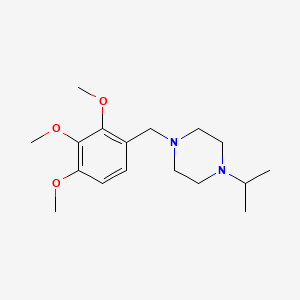
N-(3,4-dimethoxyphenyl)-1-phenylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-1-phenylmethanesulfonamide, commonly known as DPMMS, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide derivative that has been synthesized through various methods and has been found to exhibit promising biological activities.
Wirkmechanismus
The mechanism of action of DPMMS is not fully understood. However, it has been suggested that DPMMS exerts its biological activities by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and aromatase. In addition, DPMMS has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
DPMMS has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of prostaglandins, which are involved in the inflammatory response. In addition, DPMMS has been shown to inhibit the activity of aromatase, which is involved in the biosynthesis of estrogen. Furthermore, DPMMS has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using DPMMS in lab experiments is its potential to exhibit promising biological activities. In addition, DPMMS is relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using DPMMS in lab experiments is its potential toxicity. Therefore, caution should be exercised when handling DPMMS.
Zukünftige Richtungen
There are several future directions for the research of DPMMS. One of the potential directions is to further investigate its mechanism of action and to identify its molecular targets. In addition, the synthesis of novel derivatives of DPMMS with potential biological activities could be explored. Furthermore, the potential of DPMMS as a therapeutic agent for various diseases could be investigated.
Conclusion:
In conclusion, DPMMS is a sulfonamide derivative that has gained significant attention in the field of scientific research. It has been synthesized through various methods and has been found to exhibit promising biological activities. DPMMS has been extensively studied for its potential applications in various fields of scientific research, including anti-inflammatory, anticancer, and antimicrobial activities. The mechanism of action of DPMMS is not fully understood, but it has been suggested that it exerts its biological activities by inhibiting the activity of certain enzymes. DPMMS has several advantages and limitations for lab experiments, and there are several future directions for its research.
Synthesemethoden
The synthesis of DPMMS involves the reaction of 3,4-dimethoxybenzaldehyde with N-phenylmethanesulfonamide in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of DPMMS. The purity of the synthesized compound can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
DPMMS has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit promising anti-inflammatory, anticancer, and antimicrobial activities. In addition, DPMMS has been shown to inhibit the activity of certain enzymes, making it a potential candidate for enzyme inhibition studies. Furthermore, DPMMS has been used as a building block for the synthesis of various other compounds with potential biological activities.
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-19-14-9-8-13(10-15(14)20-2)16-21(17,18)11-12-6-4-3-5-7-12/h3-10,16H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDROVSUXISCNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-1-phenylmethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-allyl-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5887266.png)




![2-(2,4-dimethylphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5887308.png)
![N-{[(3-cyanophenyl)amino]carbonothioyl}acetamide](/img/structure/B5887310.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-thienylthio)acetamide](/img/structure/B5887319.png)
![2-{[3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5887331.png)

![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-(3-methylbutyl)ethanediamide](/img/structure/B5887341.png)
![N-(3-fluorophenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5887351.png)
![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5887362.png)